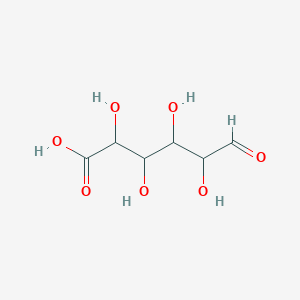

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

描述

Galacturonic acid, D- is a natural product found in Homo sapiens with data available.

作用机制

Target of Action

DL-Galacturonic acid is an oxidized form of D-galactose and is the main component of pectin . It primarily targets pectin-rich residues, which accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits .

Mode of Action

DL-Galacturonic acid interacts with its targets by forming long chains through the hydroxyl groups at C1 and C4 . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 . This interaction results in the formation of polygalacturonic acid, a polymer of DL-Galacturonic acid .

Biochemical Pathways

DL-Galacturonic acid is involved in the catabolism of D-galacturonic acid, which is relevant for the microbial conversion to useful products . An alternative bacterial pathway exists in which the D-galacturonic acid is first oxidized to meso-galactaric acid .

Pharmacokinetics

It is known that the proportion of methylated galacturonic acid decreases during pectin extraction . More research is needed to fully understand the ADME properties of DL-Galacturonic acid and their impact on bioavailability.

Result of Action

The result of DL-Galacturonic acid’s action is the formation of pectin, a natural polymer mainly made from D-galacturonic acid monomers . Pectin is used as a gelling or filling agent in foods such as jellies, jams, desserts, and candies, and as a stabilizer in juices and milk-based drinks .

Action Environment

The action of DL-Galacturonic acid is influenced by environmental factors. For instance, in the absence of bivalent cations, pectin is water-soluble; in their presence, it forms a gel . Pectin can also form a gel at acidic pH in the presence of high concentrations of sugar .

生化分析

Biochemical Properties

DL-Galacturonic acid is involved in several biochemical reactions, primarily in the catabolism of pectin. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is D-galacturonate reductase, which reduces DL-Galacturonic acid to L-galactonate. This reaction is crucial for the subsequent steps in the metabolic pathway that leads to the production of pyruvate and D-glyceraldehyde-3-phosphate .

Additionally, DL-Galacturonic acid interacts with uronate dehydrogenase, which oxidizes it to D-galactaric acid. This interaction is essential for the conversion of pectin into useful biochemicals . The compound also binds to specific transport proteins, such as the D-GalA transporter GAT-1, which facilitates its uptake into cells .

Cellular Effects

DL-Galacturonic acid influences various cellular processes. It has been shown to modulate intestinal immune activity and improve intestinal mucosal permeability in animal models . This compound also affects cell signaling pathways, particularly those involved in inflammation. For example, it can downregulate the Toll-like receptor-nuclear factor kappa B (TLR/NF-κB) pathway, reducing inflammation in the intestinal mucosa .

In addition, DL-Galacturonic acid impacts gene expression related to cell adhesion and cell wall integrity. It enhances the crosslinking of extensin, a cell wall structural protein, thereby restoring cell adhesion in defective mutants .

Molecular Mechanism

At the molecular level, DL-Galacturonic acid exerts its effects through various binding interactions with biomolecules. It binds to D-galacturonate reductase and uronate dehydrogenase, facilitating the reduction and oxidation reactions mentioned earlier . These interactions are crucial for the compound’s role in pectin catabolism.

Furthermore, DL-Galacturonic acid can inhibit or activate specific enzymes, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the degradation of pectin, thereby regulating the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors such as BcGaaR, which regulates the utilization of DL-Galacturonic acid in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Galacturonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that DL-Galacturonic acid is relatively stable under standard laboratory conditions, but its degradation can be accelerated under alkaline conditions . Long-term exposure to DL-Galacturonic acid can lead to changes in cellular function, particularly in the context of pectin metabolism .

Dosage Effects in Animal Models

The effects of DL-Galacturonic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve intestinal mucosal permeability and reduce inflammation . At higher doses, DL-Galacturonic acid can have toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

DL-Galacturonic acid is involved in several metabolic pathways, particularly those related to pectin catabolism. It is converted to L-galactonate by D-galacturonate reductase, and subsequently to pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic reactions . These pathways are essential for the complete utilization of pectin-rich substrates in biotechnological applications .

Transport and Distribution

Within cells, DL-Galacturonic acid is transported and distributed by specific transport proteins. The D-GalA transporter GAT-1, identified in Neurospora crassa, plays a crucial role in the uptake of DL-Galacturonic acid into cells . This transporter ensures that the compound is efficiently absorbed and utilized in metabolic processes.

Subcellular Localization

The subcellular localization of DL-Galacturonic acid is primarily within the cytoplasm, where it participates in various metabolic reactions. Additionally, the compound can be found in the nucleus, particularly in the presence of specific transcription factors such as BcGaaR . This localization is essential for the regulation of gene expression related to pectin catabolism.

生物活性

Overview

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid (referred to as THOHA) is a naturally occurring organic compound that has garnered attention for its potential biological activities. It is a derivative of glucuronic acid and is found in various plant species such as Angelica gigas and Codonopsis pilosula . This compound is characterized by its unique structure comprising multiple hydroxyl groups and a keto group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHO |

| Molecular Weight | 194.14 g/mol |

| CAS Number | 685-73-4 |

| SMILES | C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Metabolic Pathways

THOHA plays a significant role in various metabolic pathways. It acts as a precursor for the biosynthesis of important biomolecules and is involved in glycosylation processes. The compound's multiple hydroxyl groups facilitate interactions with enzymes that regulate these pathways .

Antioxidant Properties

Research indicates that THOHA exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. A study demonstrated that THOHA could scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .

Antimicrobial Activity

THOHA has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in developing natural antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in immune cells. This activity may be beneficial in managing inflammatory diseases and conditions .

Case Studies

-

Antioxidant Efficacy Study :

- Objective : To evaluate the antioxidant capacity of THOHA.

- Method : DPPH radical scavenging assay.

- Results : THOHA demonstrated a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.

- : The compound's ability to neutralize free radicals suggests its potential use as a natural antioxidant in food and pharmaceutical industries.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of THOHA against various bacterial strains.

- Method : Broth microdilution method.

- Results : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- : THOHA could serve as a natural preservative or therapeutic agent in combating bacterial infections.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To explore the anti-inflammatory mechanisms of THOHA.

- Method : ELISA assays to measure cytokine levels.

- Results : Significant reduction in TNF-alpha and IL-6 production was observed in macrophages treated with THOHA.

- : The compound may have therapeutic potential in treating inflammatory disorders.

The biological activity of THOHA is attributed to its structural features that allow it to interact with various molecular targets:

- Enzyme Interaction : The hydroxyl groups facilitate binding to active sites on enzymes involved in metabolic pathways.

- Antioxidant Mechanism : The keto group participates in redox reactions, enhancing the compound's ability to neutralize free radicals .

- Inflammatory Pathway Modulation : THOHA influences signaling pathways related to inflammation by inhibiting key cytokines .

属性

CAS 编号 |

685-73-4 |

|---|---|

分子式 |

C6H10O7 |

分子量 |

194.14 g/mol |

IUPAC 名称 |

2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |

InChI 键 |

IAJILQKETJEXLJ-UHFFFAOYSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

手性 SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

规范 SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

熔点 |

165.5 °C |

Key on ui other cas no. |

14982-50-4 34150-36-2 685-73-4 |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

(D)-galacturonic acid (DL)-galacturonic acid D-galacturonic acid DL-galacturonic acid galacturonic acid galacturonic acid, (alpha-D)-isomer galacturonic acid, (D)-isomer galacturonic acid, calcium, sodium salt, (D)-isomer galacturonic acid, D- galacturonic acid, DL- galacturonic acid, monosodium salt, (D)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。